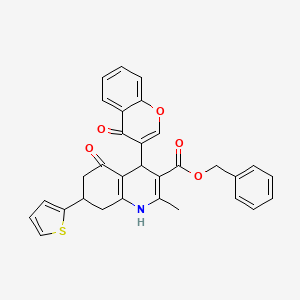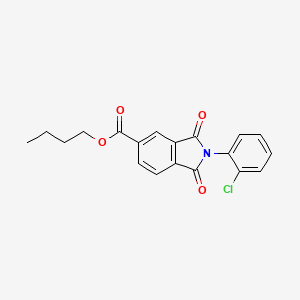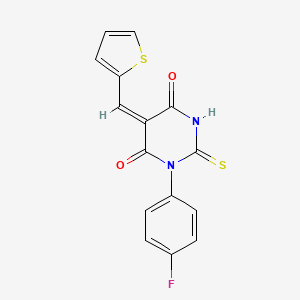![molecular formula C25H18N2O2S3 B11623112 (5Z)-5-(4-methylbenzylidene)-3-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11623112.png)
(5Z)-5-(4-methylbenzylidene)-3-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-2-thioxo-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5Z)-5-(4-méthylbenzylidène)-3-[2-oxo-2-(10H-phénothiazin-10-yl)éthyl]-2-thioxo-1,3-thiazolidin-4-one est un composé organique complexe avec une structure unique qui combine un cycle thiazolidinone avec des fragments phénothiazine et benzylidène
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de (5Z)-5-(4-méthylbenzylidène)-3-[2-oxo-2-(10H-phénothiazin-10-yl)éthyl]-2-thioxo-1,3-thiazolidin-4-one implique généralement un processus en plusieurs étapes. Une méthode courante commence par la condensation de la 4-méthylbenzaldéhyde avec la thiosemicarbazide pour former un intermédiaire thiosemicarbazone. Cet intermédiaire subit ensuite une cyclisation avec l'acide chloroacétique pour donner le cycle thiazolidinone. L'étape finale implique la réaction de la thiazolidinone avec la 2-chloro-1-(10H-phénothiazin-10-yl)éthanone en conditions basiques pour former le composé cible.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l'optimisation de la voie de synthèse afin de maximiser le rendement et la pureté tout en minimisant les coûts et l'impact environnemental. Cela pourrait inclure l'utilisation de réacteurs à écoulement continu, de techniques de purification avancées et de principes de chimie verte pour garantir une production durable.
Analyse Des Réactions Chimiques
Types de réactions
(5Z)-5-(4-méthylbenzylidène)-3-[2-oxo-2-(10H-phénothiazin-10-yl)éthyl]-2-thioxo-1,3-thiazolidin-4-one peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Les réactions de réduction peuvent convertir le groupe carbonyle en alcool.
Substitution : Le fragment phénothiazine peut subir des réactions de substitution électrophile aromatique.
Réactifs et conditions communs
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement utilisés.
Substitution : La substitution électrophile aromatique peut être réalisée à l'aide de réactifs tels que le brome ou l'acide nitrique en conditions acides.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des sulfoxydes ou des sulfones, tandis que la réduction peut produire des alcools.
Applications de la recherche scientifique
Chimie
En chimie, (5Z)-5-(4-méthylbenzylidène)-3-[2-oxo-2-(10H-phénothiazin-10-yl)éthyl]-2-thioxo-1,3-thiazolidin-4-one est utilisé comme bloc de construction pour la synthèse de molécules plus complexes. Sa structure unique permet l'exploration de nouvelles réactions chimiques et mécanismes.
Biologie
En recherche biologique, ce composé a été étudié pour son potentiel en tant qu'agent antimicrobien et anticancéreux. Sa capacité à interagir avec les macromolécules biologiques en fait un outil précieux pour étudier les processus cellulaires et développer de nouveaux agents thérapeutiques.
Médecine
En médecine, (5Z)-5-(4-méthylbenzylidène)-3-[2-oxo-2-(10H-phénothiazin-10-yl)éthyl]-2-thioxo-1,3-thiazolidin-4-one s'est montré prometteur dans des études précliniques comme traitement potentiel de diverses maladies, notamment le cancer et les maladies infectieuses. Son mécanisme d'action unique et sa capacité à cibler des voies moléculaires spécifiques en font un candidat pour le développement de médicaments.
Industrie
Dans le secteur industriel, ce composé peut être utilisé dans le développement de nouveaux matériaux aux propriétés spécifiques, telles que la conductivité ou la fluorescence. Sa polyvalence en fait un composant précieux dans diverses applications industrielles.
Mécanisme d'action
Le mécanisme d'action de (5Z)-5-(4-méthylbenzylidène)-3-[2-oxo-2-(10H-phénothiazin-10-yl)éthyl]-2-thioxo-1,3-thiazolidin-4-one implique son interaction avec des cibles moléculaires spécifiques dans les cellules. Le composé peut se lier aux enzymes et aux récepteurs, modulant leur activité et affectant les processus cellulaires. Par exemple, il peut inhiber l'activité de certaines enzymes impliquées dans la prolifération cellulaire, conduisant à des effets anticancéreux. De plus, sa capacité à générer des espèces réactives de l'oxygène peut contribuer à son activité antimicrobienne.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique electronic properties.
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological macromolecules.
Medicine: The compound has shown promise in preliminary studies as an anti-cancer agent due to its ability to interfere with specific cellular pathways.
Industry: In the industrial sector, the compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mécanisme D'action
The mechanism of action of (5Z)-5-[(4-METHYLPHENYL)METHYLIDENE]-3-[2-OXO-2-(10H-PHENOTHIAZIN-10-YL)ETHYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. The phenothiazine moiety is known to intercalate with DNA, disrupting replication and transcription processes. Additionally, the thiazolidinone ring can interact with various enzymes, inhibiting their activity and leading to cellular apoptosis.
Comparaison Avec Des Composés Similaires
Composés similaires
(5Z)-5-(4-méthylbenzylidène)-2-thioxo-1,3-thiazolidin-4-one : Est dépourvu du fragment phénothiazine, ce qui se traduit par une activité biologique différente.
(5Z)-5-(4-méthylbenzylidène)-3-[2-oxo-2-(phényl)éthyl]-2-thioxo-1,3-thiazolidin-4-one : Contient un groupe phényle au lieu du fragment phénothiazine, ce qui entraîne des variations de la réactivité chimique et des effets biologiques.
Unicité
La présence du fragment phénothiazine dans (5Z)-5-(4-méthylbenzylidène)-3-[2-oxo-2-(10H-phénothiazin-10-yl)éthyl]-2-thioxo-1,3-thiazolidin-4-one le distingue des composés similaires. Cette caractéristique structurelle contribue à sa réactivité chimique et à son activité biologique uniques, ce qui en fait un composé précieux pour la recherche et le développement dans divers domaines.
Propriétés
Formule moléculaire |
C25H18N2O2S3 |
|---|---|
Poids moléculaire |
474.6 g/mol |
Nom IUPAC |
(5Z)-5-[(4-methylphenyl)methylidene]-3-(2-oxo-2-phenothiazin-10-ylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H18N2O2S3/c1-16-10-12-17(13-11-16)14-22-24(29)26(25(30)32-22)15-23(28)27-18-6-2-4-8-20(18)31-21-9-5-3-7-19(21)27/h2-14H,15H2,1H3/b22-14- |
Clé InChI |
NVHKPQHBCKPTTO-HMAPJEAMSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 |
SMILES canonique |
CC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 6-bromo-5-[(3-fluorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B11623034.png)
![2-(morpholin-4-yl)-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11623053.png)
![N-(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)-2-(4-methylpiperazin-1-yl)acetamide](/img/structure/B11623057.png)
![Ethyl 2-(4-methoxyphenyl)-5-{[3-(trifluoromethyl)phenyl]methoxy}-1-benzofuran-3-carboxylate](/img/structure/B11623061.png)
![2-[(2-furylmethyl)amino]-3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11623065.png)
![N-[(4-Methylphenyl)methyl]-2-(N-phenyl4-ethoxybenzenesulfonamido)acetamide](/img/structure/B11623068.png)
![2-(4-benzylpiperazin-1-yl)-3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11623076.png)
![5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11623080.png)
![3-(3,4-dichlorophenyl)-3-hydroxy-1-phenyl-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium](/img/structure/B11623088.png)
![ethyl 4-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11623091.png)


![(2Z)-3-ethyl-2-(ethylimino)-N-[4-(hexyloxy)phenyl]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11623130.png)
